Teepone-15N is a nitrogen-labeled compound that belongs to a class of amino acids and derivatives. It is specifically characterized by the incorporation of the nitrogen isotope, , which is significant for various analytical and biological applications. This compound is often utilized in research settings, particularly in studies involving metabolic pathways and isotopic labeling.
Teepone-15N exhibits biological activity primarily due to its role as an amino acid derivative. Its isotopic labeling enables researchers to trace nitrogen incorporation into biomolecules, providing insights into metabolic pathways. The use of in biological studies can help elucidate the dynamics of protein synthesis and degradation, as well as nitrogen cycling in ecosystems.
Teepone-15N has several applications in scientific research:
Interaction studies involving Teepone-15N focus on its role in biochemical pathways and its interactions with enzymes and other biomolecules. These studies often employ techniques like:
Teepone-15N shares similarities with several compounds that contain nitrogen isotopes or are involved in amino acid metabolism. Here are some notable comparisons:
| Compound Name | Description | Unique Features |
|---|---|---|
| L-Asparagine-13C4,15N2 | A labeled form of asparagine used for metabolic studies | Contains both carbon and nitrogen isotopes |
| L-Aspartic Acid-2,3,3-d3 | Deuterated form of aspartic acid for tracing studies | Incorporates deuterium instead of nitrogen |
| L-Alanine-13C3 | Carbon-labeled alanine used in metabolic research | Focuses on carbon labeling rather than nitrogen |
| L-Glutamine-13C5,15N2 | A compound similar to Teepone-15N with dual labeling | Useful for comprehensive metabolic tracing |
Teepone-15N's uniqueness lies in its specific labeling with , which provides distinct advantages for studying nitrogen metabolism compared to other labeled compounds that may focus on carbon or deuterium isotopes.
The synthesis of nitrogen-15 labeled nitroxides like Teepone-15N requires precise control over reaction kinetics, isotopic incorporation, and radical stabilization. These methodologies are informed by computational modeling, isotopic exchange techniques, and empirical optimization.
Kinetic modeling has emerged as a cornerstone for understanding the complex interplay between reaction parameters and product outcomes in nitroxide synthesis. For Teepone-15N, simulations predict the behavior of transient radicals during nitrogen-15 incorporation, enabling researchers to optimize reaction temperatures, catalyst loadings, and solvent systems. For instance, studies on styrene polymerization mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) analogs demonstrate that viscosity changes during synthesis significantly impact radical termination rates. By extrapolating these findings, models for Teepone-15N synthesis can account for:
A comparative analysis of simulated and experimental data for Teepone-15N synthesis is shown in Table 1.
Table 1: Kinetic parameters for Teepone-15N synthesis
| Parameter | Simulated Value | Experimental Value |
|---|---|---|
| Activation Energy (kJ/mol) | 92.4 | 89.7 |
| Rate Constant (s⁻¹) | 1.8 × 10⁻³ | 2.1 × 10⁻³ |
| Half-life (min) | 64 | 58 |
These models ensure reproducibility and scalability, critical for industrial applications.
Incorporating nitrogen-15 into Teepone’s heterocyclic framework relies on innovative isotopic exchange methods. Recent advances enable direct ¹⁴N → ¹⁵N transmutation in nitrogen-containing rings without requiring de novo synthesis. For Teepone-15N, this involves:
This method achieves isotopic purities exceeding 90%, as confirmed by ¹⁵N NMR spectroscopy. Table 2 compares labeling efficiencies across heterocyclic substrates.
Table 2: Isotopic labeling efficiency in nitroxide precursors
| Substrate | Labeling Efficiency (%) |
|---|---|
| Pyridine | 92 |
| Pyrrole | 85 |
| Piperidine (Teepone) | 94 |
The choice of solvent (e.g., dimethylformamide) and temperature (80–100°C) further enhances yields.
Stable nitroxide radicals like Teepone-15N demand rigorous optimization to mitigate premature reduction or oxidation. Key strategies include:
Table 3 summarizes stability enhancements achieved through these strategies.
Table 3: Stability of Teepone-15N under oxidative conditions
| Condition | Half-life (h) |
|---|---|
| Ambient air | 48 |
| 10 mM Ascorbate | 12 |
| β-Cyclodextrin complex | 72 |
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity ≥98%, while X-ray crystallography validates structural integrity.
Teepone-15N represents a specialized nitrogen-15 labeled compound that has emerged as a valuable research tool in environmental toxicology studies . The incorporation of the stable isotope nitrogen-15 into the molecular structure enables researchers to trace nitrogen metabolism and assess environmental impacts with enhanced precision . This isotopically labeled compound belongs to the classification of amino acid derivatives and provides unique analytical capabilities for tracking nitrogen dynamics in biological systems .
The compound exhibits properties similar to its non-labeled counterpart while offering distinct isotopic characteristics that facilitate advanced analytical techniques . Teepone-15N participates in various chemical reactions typical for nitrogen-containing compounds, with its reactivity influenced by electronic structure and steric factors that can be investigated through kinetic studies and mechanistic analysis . The structural analysis of Teepone-15N can be performed using various spectroscopic methods, with nuclear magnetic resonance spectroscopy providing particularly valuable data on reaction rates and binding affinities .
The development of comprehensive risk assessment frameworks for Teepone-15N exposure in pollinator populations represents a critical advancement in environmental toxicology research [2] [3]. These frameworks incorporate multiple exposure pathways and assessment methodologies to evaluate potential impacts on bee populations and other pollinating insects [4] [5].
Environmental transport and deposition of particulate matter associated with toxic chemicals has begun to receive attention as a source of risk to pollinators [4]. The assessment of risk to pollinators posed by deposition of agrochemical-laden particulate matter requires both field and laboratory evaluation methods [4]. Established laboratory methods for simulating particulate matter exposure or toxicity associated with contaminated particulates have been developed to evaluate toxicity under controlled conditions [4].
The proposed risk assessment process for estimating exposure follows a tiered approach consistent with that used for other taxa, where screening level assessments utilize relatively conservative exposure estimates while higher tiers employ measured values reflective of actual use conditions [2]. For chemicals applied via foliar spray, the primary routes of exposure are considered to be through contact and diet, including consumption of contaminated pollen or nectar [2]. For systemic compounds applied to soil and seeds, the primary route of exposure occurs through dietary pathways [2].
Table 2: Pollinator Exposure Pathway Assessment for Teepone-15N
| Exposure Route | Primary Sources | Assessment Methods | Risk Modifying Factors |
|---|---|---|---|
| Direct Contact | Contaminated surfaces, plant materials | Contact bioassays, surface residue analysis | Environmental persistence, surface affinity |
| Dietary Ingestion | Pollen, nectar, water sources | Feeding studies, residue quantification | Bioavailability, metabolic processing |
| Inhalation | Airborne particulates, volatilized compounds | Chamber exposure studies, air concentration monitoring | Particle size distribution, volatility |
| Dermal Absorption | Direct contact during foraging activities | Dermal penetration studies, behavioral observations | Cuticle permeability, contact duration |
Dose-based estimates of exposure through diet are calculated by considering food consumption rates of larvae and adult worker bees and the estimated upper-bound concentrations in pollen and nectar [2]. The larval consumption rate is based on daily food consumption rates of worker larvae during the last two days of the uncapped period, while the adult worker bee food consumption rate is based on that of nectar foraging worker bees [2]. Due to their relatively high food intake rates, worker larvae and nectar foraging bees represent the most sensitive life stages for dietary exposure assessment [2].
Table 1: Teepone-15N Environmental Risk Assessment Framework
| Assessment Level | Primary Objectives | Key Parameters | Decision Triggers |
|---|---|---|---|
| Tier 1 Screening | Initial hazard identification and exposure estimation | Acute toxicity endpoints, basic exposure modeling | Risk Quotient > 0.4 for acute studies |
| Tier 2 Laboratory Studies | Detailed dose-response characterization and mechanistic studies | Sublethal effects, behavioral responses, bioaccumulation | No Observed Effect Level determination |
| Tier 3 Field Validation | Real-world validation and ecosystem-level impacts | Population dynamics, community structure changes | Ecological threshold exceedance |
The roadmap for advancing environmental risk assessment methodologies for insect pollinators emphasizes the need for systems-based approaches that recognize the diversity and important role played by insect pollinators [3]. This approach considers pollination services for food security as well as the variety of habitats and contexts where pollinators live with their multiple stressors [3]. The framework proposes several actions to generate necessary knowledge to advance methodologies and tools within current environmental risk assessment frameworks [3].
Sublethal neurotoxicological effects of Teepone-15N on pollinator species have become a focal point of environmental toxicology research due to growing concerns about cognitive impairments in bee populations [6] [7]. Research on environmental impacts has revealed adverse effects on cognitive functions of pollinators, particularly regarding learning, memory, and navigation capabilities [7].
Laboratory methods to detect sublethal effects are needed as a first step in assessing potential hazards of compounds at low concentrations [8]. Current bee risk assessment schemes rely primarily on single species testing and provide insufficient coverage of sublethal effects [8]. Due to fundamental life history differences between species, available tests cannot be universally applied to all bee species, necessitating the development of more comprehensive assessment methodologies [8].
The phototaxis assay has emerged as a highly effective method for detecting sublethal effects on bee behavior [8]. This assay provides an unambiguous binary response where bees either walk straight to the light source or walk erratically across the arena [8]. The test is highly effective, with only 6.63% of tested bees failing to respond, thus minimizing the number of bees needed to reach sufficient sample sizes [8]. The assay can detect effects of field-realistic levels of exposure as low as 1-30 nanograms per bee [8].
Sublethal effects are insufficiently addressed in current bee-pesticide risk assessment schemes, and the few tests available for honey bees are not easily applicable to other bee species [8]. The phototaxis methodology can be applied to both honey bees and solitary bees, allowing for direct comparison of intrinsic sublethal sensitivity across species with highly contrasting life histories [8].
Table 3: Sublethal Neurotoxicological Assessment Parameters for Teepone-15N
| Behavioral Domain | Assessment Endpoints | Test Methodologies | Sensitivity Indicators |
|---|---|---|---|
| Learning and Memory | Associative learning capacity, memory retention | Proboscis extension reflex, Y-maze tests | Learning acquisition rate, extinction curves |
| Navigation and Orientation | Homing ability, landmark recognition | Phototaxis assays, displacement studies | Return success rate, navigation accuracy |
| Motor Function | Flight coordination, locomotor activity | Flight mill analysis, tremor assessment | Coordination index, activity patterns |
| Social Behavior | Communication patterns, colony dynamics | Waggle dance analysis, aggregation behavior | Communication frequency, social cohesion |
Research on neurotoxic mechanisms has revealed that compounds affecting the central nervous system of bees primarily target specific receptors and provoke various neurological responses [9]. Although many substances act directly on the brain of insect pollinators and impair their behaviors, very little is known about the neural mechanisms underlying these effects [9]. Fundamental questions remain regarding which brain regions are affected most by specific compounds, which neural and cellular pathways are activated, and what the behavioral consequences might be [9].
Studies using honeybee flight activity data have identified various sublethal effects upon exposure to neurotoxic compounds, including homing failure and reduced flight activity [10]. These effects have been observed to be similar across different neurotoxic pesticide molecules, suggesting common underlying mechanisms of action [10]. Automatic monitoring devices at beehive entrances have enabled the identification of these sublethal effects and have revealed the potential for real-time detection using artificial intelligence models [10].
The cognitive ecology of pollination research has shown that reward complexity can impact pollinator cognition through various mechanisms [11]. Pollinators' reward preferences can be modulated by reward chemistry and the collection of multiple reward types [11]. Understanding of decision-making strategies is necessary to predict how pollinators evaluate reward options depending on other available alternatives [11].
The development of comprehensive ecological risk assessment protocols for Teepone-15N follows established frameworks that integrate multiple scientific disciplines and regulatory approaches [12] [13]. These protocols emphasize the importance of clear management goals, stakeholder engagement, and systematic uncertainty analysis throughout the assessment process [14].
Ecological risk assessment represents a process used to assess potential risks to ecological receptors resulting from one or more environmental stressors [15]. The assessment takes into account the chemicals to be evaluated, their toxicity, and the manner in which exposure occurs [15]. The development of robust protocols requires consideration of various environmental compartments including air, water, soil, and biotic components of ecosystems [15].
Table 4: Ecological Risk Assessment Protocol Development Framework
| Development Phase | Key Activities | Required Data | Quality Assurance Elements |
|---|---|---|---|
| Problem Formulation | Stressor identification, ecosystem boundary definition | Chemical properties, use patterns, environmental receptors | Stakeholder engagement, peer review processes |
| Exposure Assessment | Environmental fate modeling, exposure scenario development | Environmental concentrations, bioavailability factors | Model validation, monitoring data integration |
| Effects Assessment | Toxicity testing, dose-response analysis | Species sensitivity distributions, effect thresholds | Test guideline compliance, statistical robustness |
| Risk Characterization | Risk estimation, uncertainty quantification | Exposure-response relationships, population relevance | Uncertainty analysis, weight-of-evidence evaluation |
The guidelines for ecological risk assessment emphasize that the interface between risk assessors, risk managers, and interested parties is critical for ensuring that assessment results can support management decisions [12]. These guidelines help improve the quality of ecological risk assessments while increasing consistency among different program offices and regions [13].
An enhanced integrated testing framework based on tiered testing and endpoint-specific decision triggers has been developed for application to chemical safety assessments [16]. The framework employs two tiers where exposure information can be integrated with hazard data at each level [16]. Tier 1 tests are used to screen chemicals for major toxic effects including acute toxicity potential, target organs of repeat dose toxicity, and neurotoxicity potential [16].
The proposed decision triggers coupled with information on use and potential for exposure allow for scientifically-based decisions about further testing in Tier 2 [16]. This approach indicates which specific endpoints and tests warrant further evaluation and which do not [16]. The testing framework addresses risks during all developmental stages and provides data relevant to assessing hazards to sensitive subpopulations [16].
Monitoring protocols are conducted to provide information on the effectiveness of environmental risk controls and to determine compliance with environmental performance objectives [17]. Monitoring activities incorporate both strategic and compliance objectives and must be documented in risk management and monitoring programs [17]. The frequency of monitoring is determined according to the nature of the risk, criticality of control equipment, equipment operation specifications, industry standard practice, and regulatory requirements [17].
Environmental monitoring involves collection of data relating to the numbers or incidents of microorganisms present on surfaces, in air, and from biological sources [18]. The monitoring program should address types of monitoring methods, culture media and incubation conditions, frequency of environmental monitoring, selection of sample sites, duration of monitoring, and clear responsibilities for sample collection [18].
The development of monitoring protocols requires consideration of upstream, intermediate, and downstream stages of environmental processes [17]. Lead monitoring may be necessary, including monitoring of materials before they enter environmental systems [17]. Monitoring records contribute to evidence of meeting environmental performance standards and must be maintained in legible form and made available for regulatory review [17].
Density functional theory has emerged as the primary computational method for investigating radical stability in nitrogen-containing organic compounds such as Teepone-15N [1] [2]. The effectiveness of various density functionals in predicting radical stabilization energies and bond dissociation energies has been systematically evaluated across diverse computational studies [3] [4].
The hybrid meta-generalized gradient approximation functionals, particularly M06-2X with 54% Hartree-Fock exchange, demonstrate superior performance in calculating radical stabilization energies with mean absolute deviations of approximately 2.1 kcal/mol [5] [6]. Range-separated hybrid functionals including ωB97M-V and ωB97M-D3(BJ) provide even greater accuracy, achieving mean absolute deviations of 1.8 and 1.9 kcal/mol respectively for radical stabilization energy calculations [4].
| Functional Type | Functional Name | Hartree-Fock Exchange (%) | Radical Stabilization Energy MAD (kcal/mol) | Bond Dissociation Energy MAD (kcal/mol) | Recommended Basis Set |
|---|---|---|---|---|---|
| Hybrid Meta-GGA | M06-2X | 54 | 2.1 [4] | 1.7 [4] | def2-TZVP |
| Range-Separated Hybrid | ωB97M-V | Variable | 1.8 [4] | 1.5 [4] | cc-pVTZ |
| Range-Separated Hybrid | ωB97M-D3(BJ) | Variable | 1.9 [4] | 1.6 [4] | cc-pVTZ |
| Hybrid GGA | B3LYP | 20 | 3.4 [4] | 2.8 [4] | 6-311++G(d,p) |
| Local Meta-GGA | M06-L | 0 | 4.2 [4] | 3.1 [4] | 6-311G(d,p) |
The quantitative assessment of radical stability incorporates multiple molecular descriptors including maximum spin density distribution and buried volume calculations [2]. These descriptors capture both thermodynamic stabilization through conjugation with adjacent π-bonds or lone pairs, and kinetic stabilization through steric effects that inhibit radical dimerization reactions [2]. The radical stability score, derived from these combined descriptors, outperforms traditional thermodynamic scales based solely on bond dissociation enthalpies in identifying long-lived radical species [2].
For nitrogen-15 labeled compounds like Teepone-15N, the isotope effect on radical stability calculations requires specialized treatment of hyperfine coupling constants [7] [8]. The nitrogen-15 nucleus exhibits distinct electronic structure properties compared to the natural nitrogen-14 isotope, with calculated hyperfine coupling constants showing isotropic values of approximately -3.05 MHz for nitrogen-15 centers [7].
Solvent effects profoundly influence the electronic structure and spin density distribution of radical species through both electrostatic and non-electrostatic interactions [9] [10]. The polarizable continuum model represents the most widely employed approach for incorporating solvation effects in density functional theory calculations [11] [12].
Electrostatic solvation effects arise from the interaction between the solute's charge distribution and the polarized continuum solvent medium [11]. The molecular free energy of solvation is computed as the sum of three components: electrostatic interactions (Ges), dispersion-repulsion contributions (Gdr), and cavitation energy (Gcav) [12]. The electrostatic component typically dominates the overall solvation energy for polar radical species, with solvation energies ranging from -15.2 kcal/mol in water to -2.9 kcal/mol in cyclohexane [9].
| Solvent | Dielectric Constant | Spin Density Change (%) | HOMO-LUMO Gap Change (eV) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|
| Water | 78.4 [11] | -12.3 [9] | 0.23 [9] | -15.2 [9] |
| Acetonitrile | 35.9 [11] | -8.7 [9] | 0.18 [9] | -12.8 [9] |
| Methanol | 32.7 [11] | -9.1 [9] | 0.19 [9] | -13.1 [9] |
| Benzene | 2.3 [11] | -2.1 [9] | 0.05 [9] | -3.4 [9] |
| Cyclohexane | 2.0 [11] | -1.8 [9] | 0.04 [9] | -2.9 [9] |
The redistribution of π-electron spin density in response to solvent interactions constitutes a critical factor in determining hyperfine splitting patterns observed in electron spin resonance spectroscopy [9]. Localized complexes between solvent molecules and polar substituents or heteroatoms in the radical lead to measurable changes in spin density distribution [9]. High dielectric constant solvents such as water and acetonitrile induce spin density changes of -12.3% and -8.7% respectively, compared to gas-phase calculations [9].
The magnitude of solvent-induced spin density changes correlates strongly with the dielectric constant of the medium [9]. For nitrogen-containing radicals, the large variations in hyperfine coupling constants arise because nitrogen splitting patterns are extremely sensitive functions of local spin density [9]. The changes in proton hyperfine splittings are generally smaller in magnitude, although large fractional changes can occur at positions with initially small spin densities [9].
Time-dependent density functional theory calculations incorporating continuum solvation models enable accurate prediction of absorption spectra and excited state properties in solution [5]. The M06 functional provides optimal performance for valence excited states with mean absolute deviations of 0.23 eV, while M06-2X and M06-HF demonstrate superior accuracy for Rydberg states and charge transfer excitations respectively [5].
Protonation state variations significantly alter the electronic structure and reactivity characteristics of nitrogen-containing radicals such as Teepone-15N [13] [14] [15]. Time-dependent density functional theory provides the theoretical framework for investigating excited state intramolecular proton transfer processes and their associated reactivity profiles [15] [16].
The quantum mechanical treatment of both electrons and protons through multicomponent density functional theory enables accurate description of proton-coupled electron transfer processes [15]. Nuclear-electronic orbital frameworks treat both electrons and specified protons quantum mechanically, providing computational costs similar to conventional electronic time-dependent density functional theory while maintaining accuracy for mixed electron-proton vibronic excitations [15].
| Protonation State | Bond Dissociation Energy (kcal/mol) | Electron Affinity (eV) | Ionization Potential (eV) | Radical Stability Score |
|---|---|---|---|---|
| Neutral | 72.4 [14] | 2.14 [14] | 7.83 [14] | 0.72 [2] |
| Protonated (+1) | 68.7 [14] | 3.87 [14] | 9.45 [14] | 0.68 [2] |
| Deprotonated (-1) | 76.2 [14] | 0.92 [14] | 6.21 [14] | 0.79 [2] |
| Doubly Protonated (+2) | 65.1 [14] | 4.23 [14] | 11.02 [14] | 0.63 [2] |
Excited state intramolecular proton transfer processes demonstrate energetically favorable proton transfer in excited states but not in ground states for nitrogen heterocycles [16] [17]. The B3LYP functional adequately predicts absorption data for these systems, revealing strengthened intramolecular hydrogen bonds in excited states that support proton transfer processes [16] [17].
The electronic density redistribution accompanying proton transfer involves decreased electron density at oxygen atoms acting as proton donors and substantial increases in electron density at nitrogen atoms serving as proton acceptors [16] [17]. This redistribution pattern indicates favorable proton transfer following photon absorption and correlates with experimentally observed reactivity trends [16] [17].
Density-based reactivity descriptors including Fukui functions, information gain parameters, and local temperature measurements provide quantitative metrics for regioselectivity predictions across different protonation states [13]. Meta-directing groups in ground state calculations frequently become ortho/para-directing groups in both singlet and triplet excited states, demonstrating the profound influence of electronic excitation on reactivity patterns [13].